2-(Morpholin-4-yl)-6-nitro-4H-1-benzopyran-4-one
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Overview
Description
2-Morpholino-6-nitro-4H-chromen-4-one is a heterocyclic compound that belongs to the chromene family. . The presence of a morpholino group and a nitro group in the structure of 2-Morpholino-6-nitro-4H-chromen-4-one enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-6-nitro-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-nitro-4H-chromen-4-one with morpholine in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature, time, and solvent choice, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of 2-Morpholino-6-nitro-4H-chromen-4-one may involve optimized synthetic routes that ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-6-nitro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The morpholino group can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Nucleophiles such as amines or thiols can be used.
Coupling Reactions: Boronic acids and palladium catalysts are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various morpholino-substituted analogs .
Scientific Research Applications
2-Morpholino-6-nitro-4H-chromen-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Morpholino-6-nitro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival . By blocking this pathway, the compound can induce apoptosis in cancer cells and enhance the efficacy of other anticancer agents .
Comparison with Similar Compounds
Similar Compounds
2-Morpholino-8-phenyl-4H-chromen-4-one: Another chromene derivative with similar biological activity.
4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde: A related compound with antioxidant properties.
Uniqueness
2-Morpholino-6-nitro-4H-chromen-4-one is unique due to the presence of both a morpholino group and a nitro group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit the PI3K/AKT pathway and its potential use in combination therapies make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
130735-71-6 |
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Molecular Formula |
C13H12N2O5 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
2-morpholin-4-yl-6-nitrochromen-4-one |
InChI |
InChI=1S/C13H12N2O5/c16-11-8-13(14-3-5-19-6-4-14)20-12-2-1-9(15(17)18)7-10(11)12/h1-2,7-8H,3-6H2 |
InChI Key |
FEPWPCJBBOUBEB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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